5-bromo-4-vinyl-2-benzofuran-1(3H)-one
Description
5-Bromo-4-vinyl-2-benzofuran-1(3H)-one is a halogenated benzofuran derivative characterized by a bromine atom at the 5-position and a vinyl group at the 4-position of the fused benzofuran ring system. The bromine substituent enhances electrophilic reactivity and may facilitate halogen bonding, a critical interaction in biological systems and crystal engineering .
Properties
Molecular Formula |
C10H7BrO2 |
|---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
5-bromo-4-ethenyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H7BrO2/c1-2-6-8-5-13-10(12)7(8)3-4-9(6)11/h2-4H,1,5H2 |
InChI Key |
BRCBTSWODIFXIV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC2=C1COC2=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5-bromo-4-vinyl-2-benzofuran-1(3H)-one and its analogs, based on the evidence provided:
Key Observations:
Substituent Effects on Bioactivity: Sulfinyl groups (e.g., 4-fluorophenylsulfinyl in ) enhance pharmacological potency, likely due to improved hydrogen bonding and dipole interactions. Halogen (Br/F) positioning influences crystal packing and halogen bonding. For example, 5-bromo derivatives exhibit stronger Br···O interactions compared to fluorinated analogs .
Synthetic Accessibility :
- Bromoacetyl-substituted derivatives (e.g., ) are synthesized via high-yield routes, suggesting that the vinyl group in the target compound may be introduced using similar alkylation or cross-coupling strategies.
Structural Flexibility vs. The vinyl group in the target compound may introduce planar rigidity, favoring π-π stacking in solid-state structures.
Comparative Pharmacological Data: While direct activity data for this compound are unavailable, its sulfinyl-containing analogs demonstrate broad-spectrum antifungal and antitumor activities . The absence of sulfinyl or phenyl groups in the target compound may shift its mechanism of action toward non-polar interactions.
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